molecular formula C28H48O B1245530 Campest-4-en-3beta-ol

Campest-4-en-3beta-ol

Cat. No. B1245530
M. Wt: 400.7 g/mol
InChI Key: CPQUIAPJXYFMHN-PODYLUTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campest-4-en-3beta-ol is a 3beta-sterol. It derives from a hydride of a campestane.

Scientific Research Applications

Biosynthesis of Brassinosteroids

Campest-4-en-3beta-ol is relevant in the biosynthesis of brassinosteroids, a class of plant hormones. Studies have identified intermediates in the conversion from campesterol to campestanol, indicating the role of campest-4-en-3beta-ol in this pathway. This understanding aids in comprehending plant growth and development processes (Seto et al., 2000).

Plant Stanol Research

Research involving campest-4-en-3beta-ol includes studies on its absorption and distribution in animals. For instance, a study on New Zealand White rabbits fed with campestanol showed that despite its structural similarity to cholesterol, campestanol does not accumulate significantly in the body, suggesting a potential role in dietary applications for cholesterol management (Xu et al., 1999).

Brassinosteroid Biosynthesis Characterization

Campest-4-en-3beta-ol has been studied in the context of the Arabidopsis det2 mutant, which is defective in brassinosteroid biosynthesis. This research provides insights into the early steps of brassinosteroid biosynthesis, highlighting the importance of campest-4-en-3beta-ol in this process (Noguchi et al., 1999).

Neuroprotective Applications

In a study on the fruiting body of Antrodia camphorata, compounds structurally related to campest-4-en-3beta-ol demonstrated neuroprotective activity, suggesting potential therapeutic applications in neurodegenerative diseases (Chen et al., 2006).

Isolation and Characterization

Campest-4-en-3beta-ol has been isolated and characterized from various plant sources, such as the root bark of Uvaria afzelii. These studies contribute to our understanding of plant sterols and their potential applications (Famuyiwa, 2020).

properties

Product Name

Campest-4-en-3beta-ol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,22-26,29H,7-16H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

CPQUIAPJXYFMHN-PODYLUTMSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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